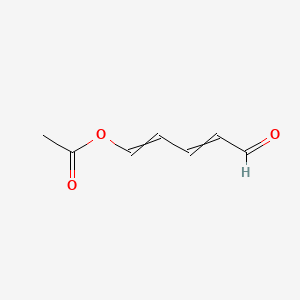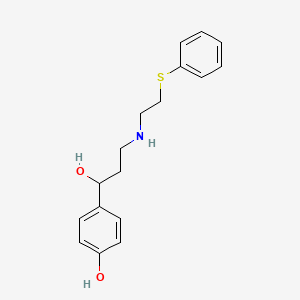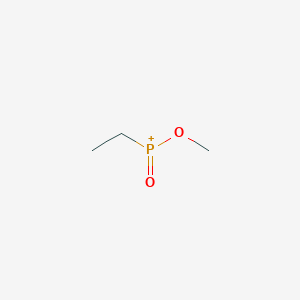
Methyl 3-(4-nitrophenyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-nitrophenyl)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a nitrophenyl group attached to a butanoate ester, giving it unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-(4-nitrophenyl)butanoate can be synthesized through the esterification of 3-(4-nitrophenyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4-nitrophenyl)butanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to yield 3-(4-nitrophenyl)butanoic acid and methanol under acidic or basic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: 3-(4-aminophenyl)butanoate.
Hydrolysis: 3-(4-nitrophenyl)butanoic acid and methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-nitrophenyl)butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 3-(4-nitrophenyl)butanoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can interact with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(4-nitrophenyl)butanoate: Similar structure but with a different position of the nitro group.
Ethyl 3-(4-nitrophenyl)butanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(4-aminophenyl)butanoate: Reduction product of methyl 3-(4-nitrophenyl)butanoate.
Uniqueness
This compound is unique due to its specific combination of a nitrophenyl group and a butanoate ester. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
24254-61-3 |
|---|---|
Molekularformel |
C11H13NO4 |
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
methyl 3-(4-nitrophenyl)butanoate |
InChI |
InChI=1S/C11H13NO4/c1-8(7-11(13)16-2)9-3-5-10(6-4-9)12(14)15/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
LGXBWSXGLXOQDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)OC)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-EN-1-YL]oxirane](/img/structure/B14695147.png)
